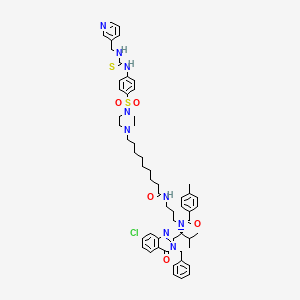

NAMPT degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C56H68ClN9O5S2 |

|---|---|

Molecular Weight |

1046.8 g/mol |

IUPAC Name |

N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methyl-N-[3-[9-[4-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]sulfonylpiperazin-1-yl]nonanoylamino]propyl]benzamide |

InChI |

InChI=1S/C56H68ClN9O5S2/c1-41(2)52(53-62-50-37-46(57)23-28-49(50)55(69)66(53)40-43-15-9-8-10-16-43)65(54(68)45-21-19-42(3)20-22-45)32-14-30-59-51(67)18-11-6-4-5-7-12-31-63-33-35-64(36-34-63)73(70,71)48-26-24-47(25-27-48)61-56(72)60-39-44-17-13-29-58-38-44/h8-10,13,15-17,19-29,37-38,41,52H,4-7,11-12,14,18,30-36,39-40H2,1-3H3,(H,59,67)(H2,60,61,72)/t52-/m1/s1 |

InChI Key |

LZCAADBODOWVEZ-OIVUAWODSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)[C@@H](C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)C(C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of NAMPT Degraders: A Technical Guide to a Novel Anti-Cancer Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its pivotal role in the NAD+ salvage pathway, which is essential for the high metabolic demands of cancer cells. Traditional small-molecule inhibitors of NAMPT have shown promise but are often limited by dose-dependent toxicities and incomplete suppression of NAMPT's non-enzymatic functions. A new class of therapeutic agents, NAMPT degraders, aims to overcome these limitations by inducing the complete cellular removal of the NAMPT protein. This technical guide provides an in-depth exploration of the mechanism of action of NAMPT degraders, focusing on two prominent strategies: Autophagosome-Tethering Compounds (ATTECs) and Proteolysis-Targeting Chimeras (PROTACs). We present a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in this promising area of cancer therapy.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, participating in redox reactions and serving as a substrate for enzymes involved in signaling and DNA repair, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] Cancer cells exhibit a heightened reliance on NAD+ to fuel their rapid proliferation and survive metabolic stress.[2] The primary route for NAD+ biosynthesis in mammalian cells is the salvage pathway, where NAMPT is the rate-limiting enzyme, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][3]

The overexpression of NAMPT is a common feature in a multitude of cancers, correlating with poor prognosis and tumor progression.[2] Beyond its intracellular enzymatic role, an extracellular form of NAMPT (eNAMPT) acts as a cytokine, promoting inflammation and tumor growth through mechanisms independent of its enzymatic activity.[4] Consequently, targeting both the intracellular and extracellular functions of NAMPT presents a compelling anti-cancer strategy.

Mechanisms of Action: A Tale of Two Degradation Pathways

NAMPT degraders are bifunctional molecules designed to hijack the cell's natural protein disposal systems to eliminate the NAMPT protein. This approach offers a distinct advantage over traditional inhibitors by ablating both the enzymatic and non-enzymatic scaffolding functions of the target protein.

NAMPT degrader-1: The ATTEC Approach

This compound is an Autophagosome-Tethering Compound (ATTEC) that induces the degradation of NAMPT through the autophagy-lysosomal pathway.[5] This molecule is a chimera composed of a ligand that binds to NAMPT and another ligand, such as ispinesib, which binds to the microtubule-associated protein light chain 3 (LC3) on the autophagosome membrane.[6][7]

The binding of this compound to both NAMPT and LC3 tethers the NAMPT protein to the autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation. The autophagosome then fuses with a lysosome to form an autolysosome, where the enclosed contents, including NAMPT, are degraded by lysosomal hydrolases.

PROTAC-Mediated Degradation of NAMPT

Proteolysis-Targeting Chimeras (PROTACs) targeting NAMPT operate through the ubiquitin-proteasome system (UPS).[4] These chimeric molecules consist of a ligand that binds to NAMPT, a linker, and a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[8]

The PROTAC simultaneously binds to NAMPT and the E3 ligase, forming a ternary complex. This proximity facilitates the E3 ligase-mediated transfer of ubiquitin molecules to the NAMPT protein. The polyubiquitinated NAMPT is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins. The PROTAC is then released and can catalytically induce the degradation of multiple NAMPT molecules.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative NAMPT degraders from published studies.

Table 1: In Vitro Activity of NAMPT Degraders

| Degrader | Type | Target Ligand | E3/Autophagy Ligand | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |

| This compound (A3) | ATTEC | MS2 | Ispinesib | A2780 | 23 | - | >90 | [5] |

| B3 | PROTAC | FK866 | VHL | A2780 | 1.5 | <0.17 | >90 | [8] |

| A7 | PROTAC | MS7 | VHL | A2780 | 9.5 (enzymatic) | - | - | [4] |

| 630120 | PROTAC | FK866 | CRBN | Jurkat | 4.456 | - | - | |

| 630121 | PROTAC | FK866 | CRBN | Jurkat | 3.968 | - | - | |

| Nampt degrader-2 | PROTAC | - | VHL | - | 41.9 | - | - | |

| PROTAC this compound | PROTAC | HY-163445 | HY-163440 | A2780 | 120 | 217 | - |

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: In Vivo Activity of NAMPT Degraders

| Degrader | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (TGI) (%) | Reference |

| B3 | Xenograft | Ovarian Cancer (A2780) | 2 µM/kg | 88.1 | [8] |

| A7 | Syngeneic | Colorectal Cancer (CT26) | - | Significant | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NAMPT degraders.

Western Blotting for NAMPT Degradation

Objective: To quantify the reduction in intracellular NAMPT protein levels following treatment with a degrader.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., A2780, HCT116) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the NAMPT degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NAMPT (e.g., anti-Visfatin antibody) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Intracellular NAD+ Level Measurement

Objective: To assess the functional consequence of NAMPT degradation on the intracellular NAD+ pool.

Protocol:

-

Sample Preparation: Treat cells with the NAMPT degrader as described for Western blotting.

-

NAD+ Extraction:

-

For NAD+ (oxidized form), lyse the cells with an acidic extraction buffer.

-

For NADH (reduced form), use a basic extraction buffer.

-

-

Quantification: Measure the NAD+ and/or NADH levels using a commercially available colorimetric or fluorometric assay kit (e.g., NAD/NADH-Glo™ Assay). The assay typically involves an enzymatic cycling reaction that generates a product quantifiable by absorbance or fluorescence. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) can also be used for more precise quantification.

-

Data Analysis: Normalize the NAD+ levels to the total protein concentration or cell number.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of the NAMPT degrader on cancer cells.

Protocol (using CellTiter-Glo® as an example):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the NAMPT degrader.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[6]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of the NAMPT degrader in a living organism.

Protocol (using a xenograft mouse model as an example):

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A2780) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the NAMPT degrader or vehicle control to the mice via a suitable route (e.g., intravenous injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., Volume = 0.5 × length × width²).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100. Monitor the body weight of the mice as an indicator of toxicity.

Conclusion and Future Directions

NAMPT degraders represent a promising and innovative approach to cancer therapy. By inducing the complete removal of the NAMPT protein, these molecules can overcome the limitations of traditional inhibitors and address both the enzymatic and non-enzymatic functions of NAMPT. The development of both ATTEC and PROTAC technologies provides a versatile toolkit for targeting this critical oncoprotein. The data presented in this guide highlight the potent anti-tumor activity of NAMPT degraders in preclinical models.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders to enhance their clinical translatability. A deeper understanding of the potential resistance mechanisms and the development of rational combination therapies will be crucial for realizing the full therapeutic potential of NAMPT degradation in the fight against cancer. This technical guide provides a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SLST researchers report two NAMPT-targeting PROTAC compounds [shanghaitech.edu.cn]

- 8. PROTACs in Ovarian Cancer: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of NAMPT-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, a critical metabolic route for cellular energy and signaling.[1][2] In various cancers, NAMPT is overexpressed to meet the high metabolic demands of rapid proliferation, making it a promising therapeutic target.[3][4][5] While traditional NAMPT inhibitors like FK866 have shown potent anti-tumor activity, they have faced challenges in clinical trials due to dose-limiting toxicities and insufficient efficacy.[6][7][8]

Proteolysis-targeting chimeras (PROTACs) offer an innovative therapeutic modality to overcome these limitations.[9][10] PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They consist of a ligand that binds the target protein (a "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[10][11][12] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of NAMPT-targeting PROTACs, presenting key data, experimental protocols, and relevant biological pathways.

The PROTAC Mechanism of Action for NAMPT Degradation

NAMPT PROTACs function by inducing proximity between NAMPT and an E3 ubiquitin ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN).[7][][14] This proximity facilitates the formation of a ternary complex (NAMPT-PROTAC-E3 Ligase), leading to the polyubiquitination of NAMPT by the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[][15] The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the NAMPT protein.[] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]

Design and Synthesis of NAMPT PROTACs

The design of a NAMPT PROTAC involves the strategic selection and connection of three components:

-

NAMPT Warhead: A ligand that binds to NAMPT. Potent NAMPT inhibitors like FK866 and its derivatives (e.g., MS7) are commonly used as warheads.[4][5][16] The point of attachment for the linker should be a solvent-exposed region of the inhibitor that does not disrupt its binding to NAMPT.[4]

-

E3 Ligase Ligand: A molecule that recruits an E3 ligase. The most widely used ligands are derivatives of pomalidomide for CRBN and hydroxyproline-based molecules for VHL.[][14][17] The choice between VHL and CRBN can impact the PROTAC's properties, including tissue distribution, selectivity, and potential off-target effects.[]

-

Linker: The chemical chain connecting the warhead and the E3 ligase ligand. The linker's composition, length, and rigidity are critical for optimizing the formation of a stable and productive ternary complex.[17] Common linkers include polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[5]

The synthesis is typically a multi-step process where the warhead, linker, and E3 ligase ligand are synthesized separately and then conjugated, often using click chemistry or standard amide bond formation reactions.[5]

Quantitative Data Summary of Published NAMPT PROTACs

Several NAMPT-targeting PROTACs have been developed and characterized. Their efficacy is typically measured by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and anti-proliferative activity (IC50).

Table 1: In Vitro Activity of Selected NAMPT PROTACs

| PROTAC Name | Warhead | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |

| B3 | GNE-617 derivative | VHL | A2780 (Ovarian) | < 0.17 | > 90 | 1.5 | [6][7] |

| A7 | MS7 | VHL | A2780 (Ovarian) | ~50 (at 24h) | > 90 | 9.5 | [4] |

| C5 | FK866 | VHL | A2780 (Ovarian) | 31.7 | Not Reported | 30.6 | [16] |

| B4 | M049-0244 | VHL | A2780 (Ovarian) | 8.4 | > 90 | 41.9 | [18][19][20] |

| 630120 | FK866-A | CRBN | Jurkat (Leukemia) | < 10 | > 90 | 4.456 | [5][21][22] |

| 630121 | FK866-A | CRBN | Jurkat (Leukemia) | < 10 | > 90 | 3.968 | [5][21][22] |

Table 2: In Vivo Efficacy of Selected NAMPT PROTACs

| PROTAC Name | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |

| B3 | A2780 Xenograft | 2 µM/kg, IV | 88.1% | [6][7] |

| A7 | CT26 Syngeneic | 50 mg/kg, IP | Significant suppression | [4][23] |

| B4 | A2780 Xenograft | 10 mg/kg, IP | Significant suppression | [18] |

Key Signaling Pathways Involving NAMPT

NAMPT is central to the NAD+ salvage pathway, which sustains the cellular pool of NAD+. This coenzyme is essential for redox reactions and is a required substrate for NAD-consuming enzymes like sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and stress responses.[1][2] By degrading NAMPT, PROTACs deplete intracellular NAD+, leading to energy crisis and cell death, particularly in cancer cells highly dependent on this pathway.[4][8] Additionally, extracellular NAMPT (eNAMPT) can act as a cytokine, promoting inflammation and tumor progression through pathways like NF-κB and TGF-β.[3][5][24] PROTAC-mediated degradation of intracellular NAMPT also reduces the secretion of eNAMPT, thus blocking its pro-tumorigenic signaling.[4]

Experimental Protocols

This section outlines generalized methodologies for the synthesis and evaluation of NAMPT PROTACs based on published studies.

General Synthesis of a VHL-based NAMPT PROTAC

-

Synthesis of the NAMPT Warhead with Linker Attachment Point: Modify a known NAMPT inhibitor (e.g., an FK866 analog) to introduce a reactive functional group (e.g., a terminal alkyne, amine, or carboxylic acid) at a solvent-exposed position suitable for linker conjugation.

-

Synthesis of the VHL Ligand with Linker: Synthesize a VHL ligand (e.g., based on the hydroxyproline scaffold) functionalized with a complementary reactive group (e.g., an azide if using click chemistry, or a carboxylic acid for amide coupling).

-

Conjugation: React the functionalized NAMPT warhead with the functionalized VHL ligand-linker moiety. For example, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction or an amide coupling reaction using reagents like HATU or EDC/HOBt.

-

Purification and Characterization: Purify the final PROTAC compound using techniques such as flash chromatography or preparative HPLC. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6][21]

Western Blotting for NAMPT Degradation

-

Cell Treatment: Seed cancer cells (e.g., A2780, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with the NAMPT PROTAC at various concentrations for a specified time (e.g., 24 hours).[21]

-

Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against NAMPT overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the NAMPT protein levels.[4][21]

Cell Viability Assay (e.g., CTG Assay)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the NAMPT PROTAC or control compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

-

Lysis and Signal Measurement: Add a cell viability reagent, such as CellTiter-Glo (CTG), which measures ATP levels as an indicator of cell viability.[21] Measure the resulting luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC50 value using non-linear regression analysis.[21]

In Vivo Tumor Xenograft Study

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A2780) into the flank of immunocompromised mice (e.g., nude mice).[7]

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

-

Drug Administration: Administer the NAMPT PROTAC via a clinically relevant route (e.g., intraperitoneal (IP) or intravenous (IV) injection) at a specified dose and schedule.[6][7]

-

Monitoring: Monitor tumor volume (typically measured with calipers) and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. Tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to confirm in vivo NAMPT degradation).[4][7]

Conclusion

The development of NAMPT-targeting PROTACs represents a promising strategy in cancer therapy, offering a powerful alternative to traditional enzyme inhibition.[4][6] By inducing the selective degradation of NAMPT, these molecules can simultaneously disrupt the NAD+ salvage pathway essential for cancer cell metabolism and abrogate the pro-tumorigenic signaling of extracellular NAMPT.[4][5] The success of this approach hinges on the rational design of the PROTAC, including the careful selection of the warhead, E3 ligase ligand, and a linker optimized for ternary complex formation. The comprehensive in vitro and in vivo evaluation detailed in this guide provides a framework for identifying and advancing potent and safe NAMPT degraders toward clinical application.

References

- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 3. dovepress.com [dovepress.com]

- 4. NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLST researchers report two NAMPT-targeting PROTAC compounds [shanghaitech.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Highly Potent Nicotinamide Phosphoribosyltransferase Degraders for Efficient Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.cn]

- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Discovery of potent NAMPT-Targeting PROTACs using FK866 as the warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. biorxiv.org [biorxiv.org]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]

The Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Nicotinamide Phosphoribosyltransferase (NAMPT) in the metabolic reprogramming of cancer cells. As the rate-limiting enzyme in the mammalian NAD+ salvage pathway, NAMPT has emerged as a key player in sustaining the high metabolic demands of tumors, influencing a wide array of cellular processes from energy production to DNA repair and signaling. This document details the molecular mechanisms of NAMPT, its impact on cancer cell signaling, and its validation as a therapeutic target, offering a comprehensive resource for the scientific community.

Introduction: NAMPT and the NAD+ Salvage Pathway

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, essential for redox reactions that fuel ATP production through glycolysis and oxidative phosphorylation. Beyond its role in bioenergetics, NAD+ is a critical substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157, which are involved in DNA repair, epigenetic regulation, and calcium signaling.

Mammalian cells synthesize NAD+ through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide. In the majority of tissues, and particularly in cancer cells, the salvage pathway is the predominant source of NAD+. NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+. Given the heightened metabolic and signaling demands of cancer cells, which lead to increased NAD+ consumption, the activity of NAMPT becomes crucial for tumor cell survival and proliferation.

NAMPT's Overexpression and Prognostic Significance in Cancer

Elevated expression of NAMPT is a common feature across a wide spectrum of human cancers, including colorectal, ovarian, breast, prostate, and gastric cancers, as well as various hematological malignancies. This overexpression is frequently correlated with poor prognosis, advanced tumor stage, and resistance to conventional therapies. The increased reliance of cancer cells on the NAD+ salvage pathway underscores NAMPT's role as a critical node in maintaining the malignant phenotype.

The Role of NAMPT in Reprogramming Cancer Cell Metabolism

Cancer cells exhibit profound metabolic reprogramming, characterized by an upregulation of glycolysis even in the presence of oxygen (the Warburg effect), increased glutaminolysis, and altered mitochondrial respiration. NAMPT plays a pivotal role in sustaining these metabolic shifts by ensuring a continuous supply of NAD+.

-

Glycolysis: NAD+ is an essential oxidizing agent for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction in glycolysis. By regenerating NAD+, NAMPT activity directly sustains high glycolytic rates, facilitating the rapid ATP production and biosynthesis of macromolecules required for cell proliferation.

-

Oxidative Phosphorylation (OXPHOS): In addition to glycolysis, many cancer cells also rely on mitochondrial OXPHOS for energy. NAD+ is a crucial electron acceptor in the tricarboxylic acid (TCA) cycle. NAMPT-derived NAD+ is therefore vital for maintaining mitochondrial function and ATP production.

-

Redox Homeostasis: The high metabolic rate of cancer cells leads to increased production of reactive oxygen species (ROS). NAD+ is a precursor to NADPH, which is a key component of the cellular antioxidant system. By maintaining the NAD+ pool, NAMPT helps cancer cells cope with oxidative stress.

NAMPT-Mediated Signaling Pathways in Cancer

The influence of NAMPT extends beyond bioenergetics to the regulation of key signaling pathways through its control of NAD+-dependent enzymes.

-

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including transcription, DNA repair, and metabolism. For example, SIRT1, a well-characterized sirtuin, deacetylates and modulates the activity of tumor suppressors like p53 and metabolic regulators such as PGC-1α. By supplying NAD+, NAMPT enhances SIRT1 activity, which can promote cancer cell survival and metabolic adaptation.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes involved in DNA repair and the maintenance of genomic stability. Upon DNA damage, PARPs utilize large amounts of NAD+ to synthesize poly(ADP-ribose) chains that recruit DNA repair proteins. The high demand for NAD+ during DNA repair makes cancer cells particularly dependent on NAMPT. Inhibition of NAMPT can lead to NAD+ depletion, impairing PARP activity and sensitizing cancer cells to DNA-damaging agents.

NAMPT as a Therapeutic Target

The critical dependence of cancer cells on NAMPT makes it an attractive target for therapeutic intervention. Several small-molecule inhibitors of NAMPT have been developed and have shown potent anti-tumor activity in preclinical models. These inhibitors act by binding to the active site of NAMPT, leading to a rapid depletion of intracellular NAD+ levels, which in turn triggers a metabolic crisis and cell death, particularly in cancer cells with high NAMPT expression.

| NAMPT Inhibitor | Cancer Type | Reported IC50 / Efficacy | Reference |

| APO866 (FK866) | Various | Nanomolar range (e.g., 0.4-1.5 nM in leukemia cell lines) | |

| GMX1778 | Various | Potent in vitro and in vivo activity | Preclinical |

| KPT-9274 | Various | Dual inhibitor of NAMPT and PAK4 | Clinical Trials |

Detailed Experimental Protocols

The study of NAMPT in cancer metabolism involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

6.1. Measurement of Intracellular NAD+ Levels

This protocol describes a colorimetric assay for quantifying intracellular NAD+ levels.

-

Principle: NAD+ is quantified by an enzymatic cycling reaction in which NAD+ is reduced to NADH. The NADH then reacts with a probe to generate a colored product, which is measured by absorbance.

-

Procedure:

-

Culture cells to the desired confluency and apply experimental treatments (e.g., NAMPT inhibitor).

-

Harvest cells (e.g., 2 x 10^6 cells) and wash with cold PBS.

-

Lyse the cells using an NAD+/NADH extraction buffer.

-

Heat the lysates at 60°C for 30 minutes to decompose NADH while preserving NAD+.

-

Centrifuge the samples to remove insoluble material.

-

Transfer the supernatant to a 96-well plate.

-

Add the NAD cycling enzyme mix and incubate for 1-4 hours at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate NAD+ concentration based on a standard curve generated with known NAD+ concentrations.

-

6.2. Seahorse XF Analysis for Metabolic Flux

This protocol outlines the use of the Seahorse XF Analyzer to measure real-time cellular metabolic activity.

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively.

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treat the cells with the compound of interest (e.g., NAMPT inhibitor) for the desired duration.

-

One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.

-

Load the sensor cartridge with compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).

-

Place the cell plate in the Seahorse XF Analyzer and run the assay.

-

Analyze the resulting OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, and glycolytic capacity.

-

6.3. Western Blotting for NAMPT and Pathway Proteins

This protocol describes the detection of specific proteins by immunoblotting.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Procedure:

-

Prepare protein lysates from treated and control cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-NAMPT, anti-SIRT1, anti-PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze band intensities, normalizing to a loading control like β-actin or GAPDH.

-

Conclusion and Future Directions

NAMPT is undeniably a central figure in the metabolic landscape of cancer. Its role in maintaining the NAD+ pool is critical for sustaining the high energetic and biosynthetic demands of tumor cells, as well as for the proper functioning of NAD+-dependent signaling pathways that promote cancer cell survival, proliferation, and DNA repair. The development of NAMPT inhibitors has provided a promising therapeutic avenue, and ongoing research continues to elucidate the complex interplay between NAMPT, metabolism, and cancer progression. Future studies will likely focus on identifying predictive biomarkers for NAMPT inhibitor sensitivity, exploring combination therapies to overcome resistance, and further dissecting the tissue-specific roles of NAMPT in tumorigenesis. This comprehensive understanding will be instrumental in translating the science of NAMPT into effective clinical strategies.

NAMPT as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical node in cancer cell metabolism, survival, and proliferation. As the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis, its inhibition presents a compelling strategy for anticancer therapy.[1][2][3][4] Cancer cells exhibit an elevated demand for NAD+ to fuel their rapid growth, DNA repair mechanisms, and various signaling processes, making them particularly vulnerable to disruptions in NAD+ supply.[5][6] This guide provides an in-depth overview of NAMPT's role in oncology, the therapeutic agents targeting it, and the experimental methodologies used to evaluate them.

The Central Role of NAMPT in Cancer Biology

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3][7] NAD+ is not merely a cofactor for redox reactions in glycolysis and oxidative phosphorylation; it is a crucial substrate for several enzyme families that are pivotal in cancer progression.[6][8]

-

Sirtuins (SIRTs): These NAD+-dependent deacetylases regulate transcription, DNA repair, and metabolic pathways. For instance, SIRT1, often regulated by NAMPT, can deacetylate and stabilize oncogenic proteins like c-Myc or repress tumor suppressors like p53.[1][9] A positive feedback loop involving c-Myc, NAMPT, and SIRT1 has been identified in colorectal cancer, driving proliferation.[1]

-

Poly(ADP-ribose) Polymerases (PARPs): Essential for DNA damage repair, PARPs consume large amounts of NAD+. By depleting the NAD+ pool, NAMPT inhibitors can impair PARP activity, leading to synthetic lethality in combination with PARP inhibitors or in tumors with existing DNA repair defects.[1][10]

-

Redox Homeostasis: NAD+ is a precursor to NADPH, which is vital for regenerating antioxidants like glutathione. NAMPT inhibition can increase reactive oxygen species (ROS) and induce oxidative stress, leading to cancer cell death.[1]

-

Oncogenic Signaling: NAMPT expression and activity are intertwined with major cancer signaling pathways. The PI3K-AKT pathway can positively regulate NAMPT, while extracellular NAMPT (eNAMPT) can activate AKT and ERK1/2 signaling.[4][9][11]

NAMPT is overexpressed in a wide range of malignancies, including breast, ovarian, prostate, colorectal, gastric, and hematological cancers, and its high expression often correlates with a poor prognosis.[4][12][13][14]

Signaling Pathways and Regulatory Networks

The regulation of NAMPT and its downstream effects are complex. Several transcription factors, tumor suppressors, and microRNAs modulate its expression, creating an intricate signaling network.

Pharmacological Inhibition of NAMPT

The dependency of cancer cells on NAMPT makes it an attractive therapeutic target. Several small-molecule inhibitors have been developed, which generally act by competing with the nicotinamide substrate.[3]

A number of NAMPT inhibitors have been investigated in preclinical and clinical settings. Despite promising preclinical activity, early-generation inhibitors faced challenges in clinical trials, primarily due to dose-limiting toxicities and modest efficacy.[1][11]

| Inhibitor | Type | Development Status | Key Findings |

| FK866 (APO866) | Non-competitive (kinetic) | Preclinical / Early Clinical (Terminated) | Proof-of-concept inhibitor. Showed robust preclinical antitumor activity. Clinical development hampered by dose-limiting toxicities, notably thrombocytopenia.[6][15] |

| CHS-828 (GMX1778) | Nicotinamide analog | Preclinical / Early Clinical (Terminated) | Prodrug GMX1777 developed for improved solubility. Phase I trials showed limited objective responses.[6][16] |

| OT-82 | Novel competitive | Phase I Clinical Trial (NCT03921879) | Shows higher potency against hematopoietic malignancies (avg. IC50: 2.89 nM) versus non-hematopoietic tumors (avg. IC50: 13.03 nM).[4][16] Favorable preclinical toxicity profile.[16] |

| KPT-9274 | Dual PAK4/NAMPT inhibitor | Phase I Clinical Trial (NCT02702492) | Orally bioavailable. Exhibits efficacy in various solid and hematologic cancer models. NAMPT IC50 ~0.12 µM.[4][11][17] |

| STF-118804 | Next-generation competitive | Preclinical | Demonstrated efficacy in pancreatic cancer models in vitro and in vivo, with additive effects when combined with chemotherapy.[18] |

| LSN3154567 | Novel competitive | Preclinical | Orally available. Retinal and hematological toxicities were mitigated by co-administration with nicotinic acid.[19] |

A primary mechanism of resistance to NAMPT inhibitors is the upregulation of an alternative NAD+ synthesis route, the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor. The key enzyme in this pathway is Nicotinate Phosphoribosyltransferase (NAPRT).[2][20] Tumors lacking NAPRT expression are more sensitive to NAMPT inhibition.[6][15]

This differential expression provides a therapeutic window. Co-administration of nicotinic acid with a NAMPT inhibitor can rescue normal, NAPRT-proficient tissues from NAD+ depletion while NAPRT-deficient cancer cells remain vulnerable.[10][15]

Experimental Protocols for NAMPT Research

Evaluating the efficacy and mechanism of NAMPT inhibitors requires a suite of standardized assays.

This assay directly measures the enzymatic conversion of NAM to NMN.

-

Principle: Recombinant NAMPT enzyme is incubated with its substrates (Nicotinamide, PRPP, ATP). The product, NMN, or a coupled reaction product (e.g., NADH from NAD+), is then quantified. A common method involves a coupled enzyme reaction where the NAD+ produced is used to generate a fluorescent or colorimetric signal.[17]

-

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5). Dilute recombinant NAMPT enzyme to a working concentration (e.g., 12-25 ng/µl).[21][22]

-

Inhibitor Incubation: Add diluted NAMPT to microplate wells. Add test inhibitor at various concentrations (final DMSO concentration should not exceed 1%). Incubate for 30 minutes at room temperature to allow for binding.[21]

-

Reaction Initiation: Start the reaction by adding a master mix containing substrates: ATP (final conc. ~100 µM), Nicotinamide (final conc. ~100 µM), and PRPP (final conc. ~200 µM).[21]

-

Reaction Incubation: Incubate the plate at 30-37°C for 1-2 hours.[21][22]

-

Detection: Stop the reaction and add detection reagents. For fluorescent detection of NAD(H), read at λexc/λem = 340 nm/460 nm.[21] Alternatively, NMN can be derivatized with acetophenone in KOH to form a fluorescent product.[22]

-

Data Analysis: Calculate percent inhibition relative to a vehicle control (DMSO) and determine IC50 values.

-

This assay quantifies the direct downstream effect of NAMPT inhibition in cells.

-

Principle: Cells are treated with the NAMPT inhibitor, followed by lysis and quantification of intracellular NAD+ and NADH levels, typically using a luminescent-based assay or LC-MS.[23][24]

-

Protocol Outline:

-

Cell Treatment: Plate cells (e.g., 5,000 cells/well in a 96-well plate) and allow them to adhere overnight. Treat with the NAMPT inhibitor for a specified time (e.g., 24-72 hours).[24]

-

Lysis: Lyse the cells using a buffer that preserves NAD+/NADH. Commercial kits (e.g., NAD/NADH-Glo™) provide specific lysis and detection reagents.[24]

-

Detection: Add detection reagent containing a substrate and enzyme (e.g., reductase) that, in the presence of NAD(H), generates a luminescent signal. Incubate for 60 minutes at room temperature.[24]

-

Measurement: Read luminescence using a plate reader.

-

Data Analysis: Normalize luminescence to cell number or protein concentration and express as a percentage of the vehicle control. For absolute quantification, LC-MS analysis is the gold standard.[23]

-

These assays measure the ultimate biological effect of NAMPT inhibition on cancer cells.

-

Principle: Assesses the reduction in cell proliferation or the induction of programmed cell death following inhibitor treatment.

-

Protocol Outline (Cell Viability - CCK-8/MTT):

-

Plate cells in a 96-well plate and treat with a serial dilution of the NAMPT inhibitor for 48-72 hours.[13]

-

Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

-

Measure absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50.

-

-

Protocol Outline (Apoptosis - Annexin V Staining):

-

Treat cells with the inhibitor for 24-72 hours.[17]

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

-

This evaluates the antitumor efficacy of NAMPT inhibitors in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored.

-

Protocol Outline:

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 million cells) into immunocompromised mice (e.g., nude or NSG mice).[13][18]

-

Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).[15][18]

-

Treatment: Randomize mice into vehicle control and treatment groups. Administer the NAMPT inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., 10 mg/kg, twice daily).[23] If applicable, co-administer nicotinic acid.[15]

-

Monitoring: Measure tumor volume with calipers (Volume = 0.5 × Length × Width²) and monitor animal body weight twice or thrice weekly.[15]

-

Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors reach a predetermined maximum size. Euthanize mice and excise tumors for downstream analysis (e.g., NAD+ levels, biomarker analysis).[18]

-

Conclusion and Future Directions

Targeting NAMPT remains a highly promising strategy in oncology due to the profound metabolic dependency of many cancers on the NAD+ salvage pathway. While first-generation inhibitors were limited by toxicity and modest efficacy, the field is advancing through the development of next-generation inhibitors with improved therapeutic indices and the rational design of combination therapies.[11][25] Key future directions include:

-

Biomarker Development: Identifying robust biomarkers, such as NAPRT1 expression, to select patient populations most likely to respond to therapy.[26]

-

Combination Strategies: Exploring synergistic combinations with PARP inhibitors, chemotherapies, or other targeted agents to enhance efficacy and overcome resistance.[7][10]

-

Targeted Delivery: Developing novel delivery systems, such as antibody-drug conjugates (ADCs), to increase tumor-specific drug concentration and minimize systemic toxicity.[25]

A deeper understanding of the intricate roles of NAMPT in tumor metabolism, signaling, and the tumor microenvironment will continue to fuel the development of innovative and effective cancer therapies targeting this critical enzyme.

References

- 1. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 5. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAMPT: A potential prognostic and therapeutic biomarker in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer [frontiersin.org]

- 15. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 17. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. mdpi.com [mdpi.com]

- 25. Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

The Architecture of Destruction: A Technical Guide to the Structure-Activity Relationship of NAMPT Degraders

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology and other therapeutic areas due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As cancer cells exhibit a heightened dependence on NAD+ for their metabolic and signaling needs, targeting NAMPT presents a promising therapeutic window. While NAMPT inhibitors have been developed, a newer and potentially more potent strategy involves the targeted degradation of the NAMPT protein using Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of NAMPT degraders, offering a comprehensive resource for the design and development of these novel therapeutics.

The PROTAC Approach for NAMPT Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein. A NAMPT-targeting PROTAC typically consists of three key components: a ligand that binds to NAMPT (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects these two moieties. The formation of a stable ternary complex between NAMPT, the PROTAC, and the E3 ligase facilitates the ubiquitination of NAMPT, marking it for degradation by the proteasome.

Caption: General workflow of PROTAC-mediated NAMPT degradation.

Quantitative Analysis of NAMPT Degrader Activity

The potency and efficacy of NAMPT degraders are typically characterized by several key parameters:

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of a degrader that inhibits the enzymatic activity of NAMPT by 50%.

-

DC50 (Half-maximal Degradation Concentration): The concentration of a degrader that induces 50% degradation of the target protein.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at a given concentration of the degrader.

The following tables summarize the quantitative data for representative NAMPT degraders from recent literature, providing a comparative overview of their performance.

Table 1: VHL-Recruiting NAMPT Degraders

| Compound | Warhead (NAMPT Ligand) | Linker Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Line | Reference |

| B3 | FK866 analog | PEG-based | < 0.17 | > 90 | 1.5 | A2780 | [1][2] |

| B4 | FK866 analog | PEG-based | 8.4 | > 90 | 12.1 | A2780 | [3] |

| C5 | FK866 | PEG-based | 31.7 | > 90 | 30.6 | A2780 | [4] |

| PROTAC NAMPT Degrader-1 | NAMPT activator | Not specified | 217 | Not specified | 120 | A2780 | [5] |

| Nampt degrader-2 | Not specified | Not specified | Not specified | Not specified | 41.9 | Not specified | [5][6] |

Table 2: CRBN-Recruiting NAMPT Degraders

| Compound | Warhead (NAMPT Ligand) | Linker Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Line | Reference |

| 630120 | FK866 | Lenalidomide-based | Not specified | > 80 | 4.456 (Jurkat) | Multiple | [7] |

| 630121 | FK866 | Lenalidomide-based | Not specified | > 80 | 3.968 (Jurkat) | Multiple | [7] |

| A7 | MS7 | PEG-based | Not specified | > 80 | Not specified | Multiple | [8][9] |

Structure-Activity Relationship (SAR) Insights

The development of potent and selective NAMPT degraders is a multifactorial challenge involving the optimization of the warhead, linker, and E3 ligase ligand.

The Warhead: Targeting NAMPT

The choice of the NAMPT-binding moiety is crucial for the affinity and selectivity of the PROTAC.

-

FK866 and its Analogs: The potent NAMPT inhibitor FK866 has been a popular choice for the warhead in many reported NAMPT degraders.[4][7] Modifications to the FK866 scaffold can influence binding affinity and provide attachment points for the linker.

-

Other NAMPT Inhibitors: The inhibitor MS7 has also been successfully employed as a warhead, leading to the development of the effective degrader A7.[5][8]

-

NAMPT Activators: Interestingly, a NAMPT activator has also been used as a warhead, demonstrating that high-affinity binding, rather than inhibition, is the primary requirement for the warhead.[5]

The Linker: Bridging the Gap

The linker plays a critical role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex.

-

Linker Length and Composition: The length and chemical nature of the linker are key determinants of a PROTAC's degradation ability. Studies have shown that variations in linker length, often involving polyethylene glycol (PEG) chains of different lengths, can significantly impact the DC50 and Dmax values. An optimal linker length is required to facilitate the productive interaction between NAMPT and the E3 ligase.

-

Linker Attachment Point: The point of attachment of the linker to the warhead and the E3 ligase ligand can also affect the orientation of the proteins in the ternary complex and, consequently, the efficiency of ubiquitination.

The E3 Ligase Ligand: Hijacking the UPS

The choice of E3 ligase to recruit can influence the degradation profile and tissue selectivity of the PROTAC.

-

VHL and CRBN: To date, ligands for VHL and CRBN have been the most commonly used for developing NAMPT degraders.[1][7] The selection of the E3 ligase can impact the degradation kinetics and the susceptibility of different cell lines to the degrader.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize NAMPT degraders.

Western Blotting for NAMPT Degradation

This assay is used to quantify the amount of NAMPT protein remaining in cells after treatment with a degrader.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 9. bosterbio.com [bosterbio.com]

The Rise of ATTECs: A Technical Deep Dive into NAMPT Degrader-1

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Executive Summary

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the novel strategies, Autophagosome-Tethering Compounds (ATTECs) represent a significant advancement, harnessing the cell's own autophagic machinery to eliminate proteins of interest. This whitepaper provides a comprehensive technical overview of NAMPT degrader-1, a pioneering ATTEC designed to degrade Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme implicated in cancer metabolism and inflammatory diseases. We will explore its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the underlying cellular pathways and experimental workflows.

Introduction to ATTEC Technology and NAMPT as a Target

The ubiquitin-proteasome system has been the primary focus of targeted protein degradation, largely through the development of Proteolysis-Targeting Chimeras (PROTACs). However, ATTEC technology opens a new frontier by utilizing the autophagy-lysosomal pathway.[1] This approach is particularly promising for degrading long-lived proteins, protein aggregates, and even entire organelles that are not efficiently cleared by the proteasome.[2]

ATTECs are bifunctional molecules composed of a ligand that binds to the protein of interest (POI) and another ligand that binds to an autophagosome-associated protein, most commonly Microtubule-associated protein 1A/1B-light chain 3 (LC3).[1] This dual binding tethers the POI to the autophagosome, leading to its engulfment and subsequent degradation upon fusion with the lysosome.[1]

Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for maintaining cellular energy levels and function.[3] Many cancers overexpress NAMPT to meet their high metabolic demands, making it a compelling target for anti-cancer therapy.[3] While enzymatic inhibitors of NAMPT have been developed, they can be limited by toxicities and resistance mechanisms.[4] Targeted degradation of NAMPT offers an alternative and potentially more effective therapeutic strategy.

This compound: A First-in-Class ATTEC

This compound, also referred to as compound A3, is a first-generation autophagic degrader of NAMPT.[5][6] It was developed by chemically linking a known NAMPT inhibitor to ispinesib, a molecule identified as an effective LC3-binding "warhead".[5][6] This chimeric molecule effectively induces the degradation of NAMPT through the autophagy-lysosomal pathway, demonstrating potent anti-tumor activity.[5][6]

Mechanism of Action

The mechanism of this compound involves the formation of a ternary complex between NAMPT, the ATTEC molecule, and LC3 on the autophagosome membrane. This proximity induces the sequestration of the NAMPT protein into the autophagosome, which then fuses with a lysosome, leading to the proteolytic degradation of its contents, including NAMPT.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and binding affinity data for this compound and related compounds.

Table 1: In Vitro Potency of this compound (A3)

| Parameter | Cell Line | Value | Reference |

| IC50 (NAMPT Inhibition) | - | 0.023 µM | [7] |

| Degradation (%) | A2780 | 91% at 3 µM | [1] |

| DC50 | A2780 | 0.03-0.10 µM | |

| Anti-proliferative IC50 | A2780 | 0.12 µM | [5] |

Table 2: Binding Affinity

| Binding Interaction | Technique | KD (µM) | Reference |

| Compound A3 to LC3 | SPR | 0.93 |

Table 3: Comparative Data for other NAMPT Degraders

| Compound | Type | DC50 | Dmax | Cell Line | Reference |

| PROTAC this compound | PROTAC | 217 nM | - | A2780 | [5] |

| PROTAC B3 | PROTAC | < 0.17 nM | > 90% | A2780 | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the characterization of this compound.

Synthesis of this compound (Compound A3)

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the NAMPT inhibitor and the LC3-binding ligand, followed by their conjugation via a flexible linker. For the detailed synthetic route and characterization data (¹H and ¹³C NMR spectra), please refer to the supporting information of Dong G, et al. J Med Chem. 2022.[5][10]

Western Blotting for NAMPT Degradation

This protocol is used to quantify the reduction in cellular NAMPT protein levels following treatment with this compound.

Caption: Workflow for Western blot analysis.

Protocol:

-

Cell Seeding: Plate A2780 cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Membrane Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAMPT and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit.

-

Analysis: Quantify band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Protocol:

-

Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[7]

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.[7]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

SPR is used to determine the binding kinetics and affinity between this compound and its target proteins, NAMPT and LC3. The following is a general workflow.

Caption: General workflow for SPR analysis.

Protocol:

-

Protein Immobilization: Purified recombinant LC3 protein is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Data Collection: The association and dissociation of the degrader are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

This compound stands as a proof-of-concept for the ATTEC platform's potential in targeted protein degradation. By engaging the autophagy-lysosomal pathway, it offers a distinct and complementary approach to PROTACs. The data presented herein demonstrates its ability to effectively degrade NAMPT and inhibit cancer cell proliferation. The detailed protocols provide a framework for the evaluation of this and other novel ATTEC molecules.

Future research will likely focus on optimizing the potency and selectivity of NAMPT-targeting ATTECs, exploring different LC3-binding warheads and linker compositions to enhance ternary complex formation and degradation efficiency. Furthermore, the application of ATTEC technology to other challenging disease targets holds immense promise for the future of drug discovery.

References

- 1. broadpharm.com [broadpharm.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ispinesib as an Effective Warhead for the Design of Autophagosome-Tethering Chimeras: Discovery of Potent Degraders of Nicotinamide Phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Discovery of Highly Potent Nicotinamide Phosphoribosyltransferase Degraders for Efficient Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Cellular Consequences of NAMPT Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As a rate-limiting enzyme, its activity is paramount for maintaining the cellular NAD+ pool, a crucial coenzyme for a myriad of cellular processes including energy metabolism, DNA repair, and cell signaling. Degradation of the NAMPT protein, whether through targeted therapeutic strategies or as a consequence of cellular stress, triggers a cascade of events with profound implications for cell fate. This technical guide provides an in-depth exploration of the cellular consequences of NAMPT protein degradation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating NAMPT as a therapeutic target.

Introduction

NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1] The cellular NAD+ pool is maintained through this salvage pathway, the de novo pathway from tryptophan, and the Preiss-Handler pathway from nicotinic acid.[2] However, many cell types, particularly cancer cells, exhibit a heightened reliance on the NAMPT-mediated salvage pathway for their high energy and biosynthetic demands.[3] This dependency makes NAMPT an attractive target for therapeutic intervention, particularly in oncology.[4][5] The degradation of NAMPT protein leads to a rapid depletion of intracellular NAD+ levels, initiating a series of metabolic and signaling crises that can culminate in cell death.[4] This guide will dissect these consequences at the molecular and cellular levels.

Core Cellular Consequences of NAMPT Degradation

The primary and most immediate consequence of NAMPT degradation is the depletion of the intracellular NAD+ pool. This has far-reaching effects on multiple cellular functions that are critically dependent on NAD+.

Metabolic Collapse

NAD+ is a central coenzyme in cellular metabolism, acting as an electron carrier in redox reactions essential for glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[6] The degradation of NAMPT and subsequent NAD+ depletion leads to a severe bioenergetic crisis.

-

Impaired Glycolysis and ATP Production: Reduced NAD+ levels inhibit the activity of key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a bottleneck in glycolysis and a significant drop in ATP production.[3]

-

Mitochondrial Dysfunction: Mitochondrial respiration is heavily reliant on NAD+ as a substrate for Complex I of the electron transport chain.[6] NAMPT degradation and the resulting NAD+ scarcity impair mitochondrial function, leading to decreased oxidative phosphorylation and a further reduction in ATP levels.[7]

Disruption of NAD+-Dependent Signaling

NAD+ is not only a metabolic cofactor but also a substrate for several families of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[8][9]

-

Sirtuin Inactivation: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses.[8] The activity of sirtuins, such as SIRT1, is directly dependent on NAD+ availability.[10] NAMPT degradation leads to reduced sirtuin activity, impacting their downstream targets.[7][9] For instance, reduced SIRT1 activity can lead to the acetylation and activation of pro-apoptotic factors like p53.[11]

-

PARP Hyperactivation and NAD+ Depletion: Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death.[8] Upon DNA damage, PARPs become activated and consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[12] While NAMPT degradation initially reduces the substrate for PARPs, the cellular stress and DNA damage induced by metabolic collapse can trigger PARP activation, leading to a vicious cycle of further NAD+ depletion and ultimately cell death through a process known as parthanatos.[7]

Induction of Oxidative Stress and DNA Damage

The metabolic crisis triggered by NAMPT degradation contributes to an increase in reactive oxygen species (ROS).[7] Mitochondrial dysfunction is a major source of ROS, and the impaired metabolic pathways can disrupt the cellular redox balance.[13] This elevated oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA, further exacerbating cellular stress and activating DNA damage response pathways.[7]

Cell Cycle Arrest and Apoptosis

The culmination of metabolic collapse, signaling disruption, oxidative stress, and DNA damage is often cell cycle arrest and programmed cell death (apoptosis).[4][14] Cells with depleted NAD+ levels are unable to sustain the high energy demands of proliferation and division.[5] The activation of pro-apoptotic pathways, including p53 activation and the intrinsic mitochondrial apoptotic pathway, is a common outcome of NAMPT degradation.[7][15]

Quantitative Data on the Effects of NAMPT Degradation

The following tables summarize quantitative data from various studies on the cellular effects of NAMPT inhibition or degradation. These values highlight the significant impact on cellular NAD+ levels, viability, and metabolism.

| Cell Line | Treatment | Duration (hours) | Change in NAD+ Levels | Reference |

| HeLa | NAMPT Induction (Doxycycline) | - | Baseline: ~500 µM | [16][17] |

| HeLa | NAMPT Induction (1.0 µg/mL Dox) | - | Increase to ~800 µM (1.6-fold) | [16][17] |

| NB1691 (Neuroblastoma) | 10nM STF-118804 (NAMPT inhibitor) | 24 | Statistically significant reduction | [14] |

| Oocytes (obese mice) | NAMPT knockdown | - | ~50% reduction | [13] |

Table 1: Effects of NAMPT Modulation on Cellular NAD+ Levels

| Cell Line | Treatment | Duration (hours) | Effect on Cell Viability/Proliferation | Reference |

| Glioma cells | KPT-9274 (NAMPT inhibitor) | - | Profoundly inhibited cell proliferation | [7] |

| NB1691 (Neuroblastoma) | 10nM STF-118804 | 24 | Statistically significant reduction in viability | [14] |

| A2780 (Ovarian Cancer) | PROTAC B3 (NAMPT degrader) | - | IC50 = 1.5 nM | [18] |

| HepG2 | FK866 (NAMPT inhibitor) | - | Induces apoptosis | [2] |

Table 2: Effects of NAMPT Degradation/Inhibition on Cell Viability and Proliferation

| Cell Line/Model | Treatment | Effect on Metabolism | Reference |

| Neuroblastoma | STF-118804 | Decreased ATP | [14] |

| Various Cancer Cells | FK866 | Impaired glycolysis, oxidative phosphorylation, etc. | [3] |

| Oocytes (obese mice) | NAMPT knockdown | Drastically increased ROS levels | [13] |

Table 3: Metabolic Consequences of NAMPT Degradation/Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular consequences of NAMPT degradation.

Induction of NAMPT Degradation

a) Using PROTACs (Proteolysis-Targeting Chimeras):

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation.[19]

-

Cell Culture: Plate cells of interest at a desired density in appropriate growth medium and allow them to adhere overnight.

-

PROTAC Treatment: Prepare a stock solution of the NAMPT-targeting PROTAC (e.g., PROTAC B3) in a suitable solvent (e.g., DMSO).[18] Dilute the stock solution to the desired final concentrations in cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the PROTAC. Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Analysis: Analyze the protein lysates by Western blotting to confirm the degradation of NAMPT.

b) Using Small Molecule Inhibitors:

While inhibitors like FK866 primarily block the enzymatic activity of NAMPT, they are widely used to study the functional consequences of NAMPT pathway disruption.[2]

-

Cell Culture: Seed cells in appropriate culture vessels.

-

Inhibitor Treatment: Treat cells with a specific NAMPT inhibitor (e.g., FK866, STF-118804) at various concentrations and for different durations.

-

Analysis: Perform downstream assays to assess the effects on NAD+ levels, cell viability, and other cellular processes.

Measurement of Intracellular NAD+ Levels

a) HPLC-Based Method: [20]

This method provides accurate quantification of NAD+.

-

Extraction:

-

For cultured cells (6-well plate): Wash 3 wells with PBS. Add 0.3-0.5 mL of ice-cold 10% perchloric acid (HClO4) to each well. Scrape the cells and collect the extract. Use the other 3 wells for protein concentration measurement for normalization.

-

For tissues: Quickly weigh the frozen tissue (not more than 100 mg) and homogenize it in 10 volumes of 10% HClO4.

-

-

Neutralization: Centrifuge the extracts at 14,000 rpm for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate (K2CO3).

-

HPLC Analysis:

-

Inject 50-100 µL of the neutralized sample into an HPLC system.

-

Use a suitable column (e.g., C18) and a mobile phase gradient. A typical gradient might involve Buffer A (0.05 M Phosphate Buffer) and Buffer B (100% methanol).

-

Detect NAD+ by UV absorbance at 260 nm.

-

Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.

-

b) Enzymatic Cycling Assay: [21][22]

This is a sensitive and high-throughput method.

-

Extraction: Extract NAD+ from cells or tissues using an acidic extraction buffer.

-

Cycling Reaction:

-

In a 96-well plate, add the sample extract.

-

Add a reaction mixture containing alcohol dehydrogenase, diaphorase, lactate dehydrogenase, and a colorimetric or fluorescent probe that reacts with NADH.

-

The enzymes create a cycle where NAD+ is reduced to NADH, which then reduces the probe, regenerating NAD+ for the next cycle.

-

-

Detection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Quantification: Determine the NAD+ concentration from a standard curve.